![molecular formula C6H3BrN4O2 B2772795 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1416740-16-3](/img/structure/B2772795.png)
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a compound with the molecular formula C6H3BrN4O2 . It is a solid substance and is known to be a strong oxidizing agent .
Synthesis Analysis
The synthesis of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is complex and involves multiple steps . One common method involves the reduction of hydrogen, iodination, formation of amides, and cyclization . Another method involves the reaction of ethylenediamine and nitrostyrene derivatives .Molecular Structure Analysis
The molecular structure of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
As a strong oxidizing agent, 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can undergo oxidation reactions with many organic and inorganic substances .Physical And Chemical Properties Analysis
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a solid substance . It has a molecular weight of 243.02 and can be stored in an inert atmosphere at 2-8°C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Scientific Research Applications
- Application : Researchers explore the use of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine as a scaffold for designing kinase inhibitors, anti-cancer agents, and other therapeutic compounds .
- Application : Scientists investigate the antibacterial activity of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine and its derivatives against various bacterial strains .
- Application : Researchers explore the potential of this compound as an agrochemical or pesticide to protect crops from pests and diseases .
- Application : Scientists investigate the fluorescence properties of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine for use as a probe in cellular imaging and detection assays .
- Application : Researchers explore the electronic properties of this compound for potential use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
Medicinal Chemistry and Drug Development
Antibacterial Agents
Agrochemicals and Crop Protection
Fluorescent Probes and Imaging Agents
Material Science and Organic Electronics
Chemical Biology and Target Identification
Safety and Hazards
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact and ensuring operations are conducted in a well-ventilated area . It should also be kept away from flammable substances and oxidizers to prevent dangerous reactions .
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include this compound, have shown a wide range of biological activities .
Mode of Action
It’s suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, and the compound may use imidazole stacking with certain residues .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Result of Action
It’s known that pyrrolopyrazine derivatives have shown a wide range of biological activities .
Action Environment
The action, efficacy, and stability of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSESFZOLVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |
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